molecular formula C6H2ClFN2S B062057 5-Chloro-6-fluoro-2,1,3-benzothiadiazole CAS No. 175204-22-5

5-Chloro-6-fluoro-2,1,3-benzothiadiazole

Cat. No. B062057
CAS RN: 175204-22-5
M. Wt: 188.61 g/mol
InChI Key: MXKOABONVNDVKG-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoro-2,1,3-benzothiadiazole is a unique chemical compound with the empirical formula C6H2ClFN2S and a molecular weight of 188.61 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 2,1,3-benzothiadiazole derivatives, such as 5-Chloro-6-fluoro-2,1,3-benzothiadiazole, can be achieved by Stille or Suzuki reactions . These reactions are used to create small-donor molecules, which are characterized by spectroscopic and electrochemical methods .


Molecular Structure Analysis

The molecular structure of 5-Chloro-6-fluoro-2,1,3-benzothiadiazole can be represented by the SMILES string Fc1cc2nsnc2cc1Cl . This representation provides a way to visualize the molecule’s structure.


Chemical Reactions Analysis

5-Chloro-6-fluoro-2,1,3-benzothiadiazole can participate in various chemical reactions. For instance, it can be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

5-Chloro-6-fluoro-2,1,3-benzothiadiazole is a solid compound . It has an empirical formula of C6H2ClFN2S and a molecular weight of 188.61 .

Scientific Research Applications

Anticancer Therapeutics

The thiadiazole ring, which is present in 5-Chloro-6-fluorobenzo[c][1,2,5]thiadiazole, is a versatile scaffold in medicinal chemistry. Its mesoionic nature allows it to cross cellular membranes and interact with biological targets, making it effective in anticancer activities. Research has shown that derivatives of thiadiazole demonstrate efficacy in various in vitro and in vivo cancer models, targeting specific pathways and processes within cancer cells .

Polymer Solar Cells

In the field of energy, 5-Chloro-6-fluorobenzo[c][1,2,5]thiadiazole has been used as an electron acceptor in the fabrication of ternary polymer solar cells (PSCs). The incorporation of this compound into PSCs has led to efficiencies exceeding 16%, which is a significant improvement over binary systems. This is attributed to its ability to improve light-harvesting and charge transport within the solar cells .

Organic Photovoltaics and Fluorescent Sensors

The compound’s electron-accepting properties make it valuable in organic photovoltaics. Additionally, it serves as a fluorescent sensor, aiding in bioimaging applications for lipid droplets, mitochondria, and plasma membranes. This dual functionality is crucial for developing new materials that can convert light into electricity or be used in biological imaging .

Photocatalysis

5-Chloro-6-fluorobenzo[c][1,2,5]thiadiazole-based systems have been explored as potential visible-light organophotocatalysts. Although in-depth studies are limited, the compound’s optoelectronic and photophysical properties have been modified for photocatalytic applications, such as decarboxylative alkylation reactions .

Electrochromic Devices

In material science, the introduction of electron-donating groups to the 5-Chloro-6-fluorobenzo[c][1,2,5]thiadiazole unit has been shown to tune the energy levels of electrochromic polymers. These polymers exhibit reversible color changes and are promising for applications in smart windows and displays .

Environmental Sensing

While direct applications in environmental science are not explicitly documented, the fluorescent properties of 5-Chloro-6-fluorobenzo[c][1,2,5]thiadiazole derivatives can be leveraged for environmental sensing. They could potentially be used to detect pollutants or changes in environmental conditions due to their sensitivity to light and chemical interactions .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Mechanism of Action

Target of Action

5-Chloro-6-fluorobenzo[c][1,2,5]thiadiazole, also known as 5-Chloro-6-fluorobenzo-2,1,3-thiadiazole or 5-Chloro-6-fluoro-2,1,3-benzothiadiazole, is a compound that primarily targets electron donor–acceptor (D–A) systems . These systems are crucial in various applications such as organic photovoltaics and fluorescent sensors .

Mode of Action

The compound interacts with its targets through an intramolecular charge transfer mechanism during light absorption . This involves the transfer of electron density from the aryl donor groups to the particle orbital localized on the benzothiadiazole (BTZ) group .

Biochemical Pathways

The compound affects the photocatalytic applications of the D–A systems . It has been researched for use in photovoltaics and as fluorescent sensors .

Pharmacokinetics

The compound exhibits very low oxidation potential, which is beneficial for obtaining high-quality D–A polymers . The introduction of more chlorine atoms among the precursors leads to stronger steric hindrance, lower HOMO energy level, blue-shifted absorption spectra, and lower quantum yield .

Result of Action

The compound’s action results in the systematic modification of the photocatalyst’s optoelectronic and photophysical properties . The introduction of di-chlorinated BT unit improves the polymers’ electroactivity and redox stability . The optical band gap of the resulting polymer is further reduced, and a reversible transition from the neutral dark green to the oxidized dark blue can be realized in the redox process .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the use of light as a “traceless” reagent has been discussed within the chemical community about methods to perform environmentally sustainable chemistry . The compound’s properties can be tailored towards more favorable redox potentials and photophysical properties .

properties

IUPAC Name

5-chloro-6-fluoro-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClFN2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKOABONVNDVKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NSN=C21)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371430
Record name 5-chloro-6-fluoro-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175204-22-5
Record name 5-chloro-6-fluoro-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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